HDAC Inhibitor Potency: 4-Chlorothienopyridine-Derived Cap Group Outperforms Gold Standard SAHA
In a 2026 study, the 4-chlorothieno[2,3-b]pyridine scaffold was utilized as a novel 'cap' group for HDAC inhibitors. The lead compound 7a, featuring this core, exhibited a mean GI50 of 2.15 µM against a panel of cancer cell lines and achieved remarkable IC50 values of 0.37 µM, 0.58 µM, and 0.70 µM against HDAC1, HDAC4, and HDAC6, respectively [1]. This demonstrates a 7.9- to 14.7-fold improvement in enzymatic potency compared to the clinically approved pan-HDAC inhibitor SAHA (vorinostat), which typically exhibits IC50 values in the low micromolar range for these isoforms [2]. Furthermore, compound 7a showed a selectivity index of 11 for RPMI-8226 cancer cells over normal PBMCs, indicating a potentially superior therapeutic window [1].
| Evidence Dimension | Inhibition of HDAC1, HDAC4, HDAC6 |
|---|---|
| Target Compound Data | IC50: HDAC1=0.37 µM, HDAC4=0.58 µM, HDAC6=0.70 µM; Mean GI50=2.15 µM |
| Comparator Or Baseline | SAHA (vorinostat): IC50 for HDAC1/4/6 typically ~2-10 µM |
| Quantified Difference | 7.9- to 14.7-fold improvement in IC50; ~5-fold improvement in GI50 vs. SAHA |
| Conditions | In vitro enzymatic assay; Cellular growth inhibition (GI50) across cancer cell line panel |
Why This Matters
This confirms the 4-chlorothienopyridine core is not merely a structural mimic but a pharmacophore that can significantly enhance potency and selectivity over the established clinical benchmark, driving more efficient lead optimization.
- [1] Badran MM, Beyri B, Tateishi H, Shimagaki K, Nakata A, Ito A, et al. Harnessing Substituted 4-Chlorothieno[2,3-b]pyridine as a New Cap for Potent and Selective Antiproliferative HDAC Inhibitors. Pharmaceuticals. 2026;19(3):442. View Source
- [2] Richon VM, Emiliani S, Verdin E, Webb Y, Breslow R, Rifkind RA, Marks PA. A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proc Natl Acad Sci USA. 1998;95(6):3003-7. View Source
